molecular formula C12H16O4 B181966 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid CAS No. 30044-91-8

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Cat. No.: B181966
CAS No.: 30044-91-8
M. Wt: 224.25 g/mol
InChI Key: BTKVFGHQNRGQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid, more commonly known as EEMPA, is an organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid that has a melting point of about 93°C and is slightly soluble in water. EEMPA is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, as a catalyst, and as a reagent in organic synthesis.

Scientific Research Applications

Electrochemical Hydrogenation

Electrochemical hydrogenation has been successfully applied for the double bond hydrogenation in methoxyphenylpropenoic acids, leading to the production of methoxyphenylpropanoic acids with virtually quantitative yield. This process involves both electrocatalytic hydrogenation at modified Ni cathodes and direct electroreduction using mercury and glassy carbon cathodes, showcasing diverse mechanisms for achieving high yields of hydrogenated products (Korotaeva et al., 2011).

Cancer Chemopreventive Potential

Research on derivatives of methoxyphenylpropenoic acid, particularly focusing on their cancer chemopreventive properties, has identified them as promising candidates for the prevention of colon and tongue cancers. Their effectiveness is linked to their ability to influence cancer growth and development pathways, highlighting their potential as novel chemopreventive drugs (Curini et al., 2006).

Lignin Degradation and Model Compound Studies

Studies have shown the degradation of lignin model compounds, such as β-O-4 lignin substructure models, by enzymes like laccase from Coriolus versicolor in the presence of mediators. This research sheds light on the mechanisms of lignin degradation, including β-ether cleavage and aromatic ring cleavage, which are crucial for understanding and improving the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1999).

Enzymatic Hydrolysis for Pharmaceutical Intermediates

The enzymatic hydrolysis of racemic ethyl esters of methoxyphenylpropanoic acid has been developed for the large-scale production of enantiomerically pure compounds. These compounds serve as important building blocks in the synthesis of pharmaceuticals, specifically PPARα and -γ agonists, showcasing a successful integration of biotechnology and chemistry for pharmaceutical manufacturing (Deussen et al., 2003).

Spectrophotometric Determination of Nickel

A spectrophotometric method has been developed for the determination of trace amounts of nickel using methoxyphenyl-2-mercaptopropenoic acid. This method offers a sensitive, selective, and rapid approach for nickel determination in various materials, highlighting the compound's utility in analytical chemistry (Izquierdo & Carrasco, 1984).

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVFGHQNRGQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429341
Record name 3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30044-91-8
Record name 3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.